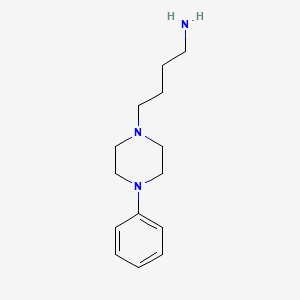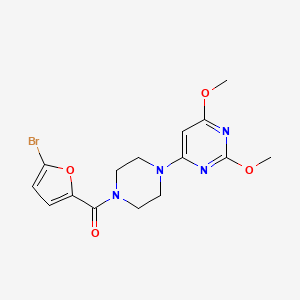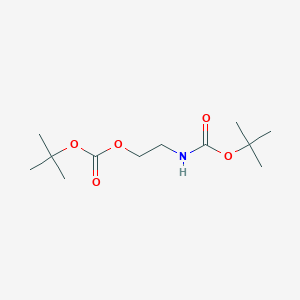![molecular formula C18H17FN2O4S2 B2544514 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896355-32-1](/img/structure/B2544514.png)
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecule contains a benzothiazole core, which is a bicyclic system with a five-membered thiazole ring fused to a benzene ring. It also has a fluoro group attached to the benzothiazole, a methoxyethyl group attached to the thiazole, and a methylsulfonyl group attached to a benzamide .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzothiazoles include moderate to high lipophilicity, good thermal stability, and the ability to form hydrogen bonds .Scientific Research Applications
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, are crucial for photodynamic therapy. These compounds show potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Radioligand Development for Acetylcholinesterase
6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole is a high-affinity reversible inhibitor of acetylcholinesterase (AChE), showing promise as a radioligand for in vivo studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Molecular Structure and Gas-phase Acidity Studies
Research on the geometries and gas-phase acidity of substituted sulfonamides, including theoretical studies, provides valuable insights into the molecular structure and reactivity of biologically active compounds (Remko, 2003).
Hypoglycemic Agent Development
Investigations into the structure-activity relationships of hypoglycemic benzoic acid derivatives have led to the development of potent agents like repaglinide, which is significantly more active than sulfonylurea drugs in treating type 2 diabetes (Grell et al., 1998).
Fluorophore Synthesis for Fluorescent Dyes
The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of fluorescent dyes has been explored, leading to a variety of dyes with fluorescence in the range of 412–672 nm, showing potential for applications requiring high emission efficiency and solvatochromism (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Nucleoside Analog Synthesis
The synthesis of nucleoside analogs of N-substituted 1,3-thiazolidines demonstrates the potential for the development of novel therapeutic agents, showcasing a variety of synthetic routes and applications (Iwakawa, Pinto, & Szarek, 1978).
Cardiac Electrophysiology
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with potency in the in vitro Purkinje fiber assay comparable to sematilide, a selective class III agent, indicating their potential use in cardiac electrophysiology (Morgan et al., 1990).
Antimicrobial Agent Development
The development of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs highlights the importance of fluorine substitution for enhancing antimicrobial activity, offering new avenues for the treatment of various bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-10-9-21-15-8-5-13(19)11-16(15)26-18(21)20-17(22)12-3-6-14(7-4-12)27(2,23)24/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAHFNDIQXADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

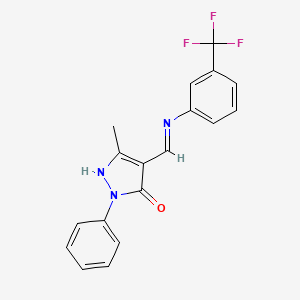
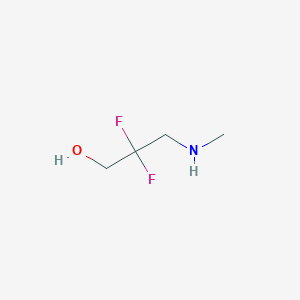
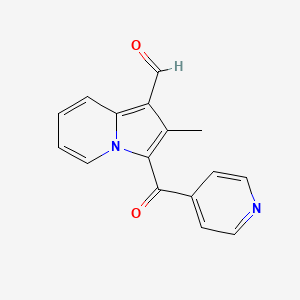
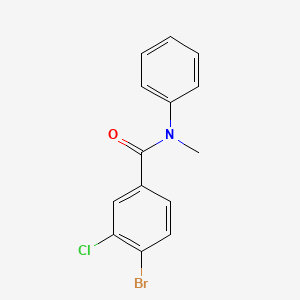
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)
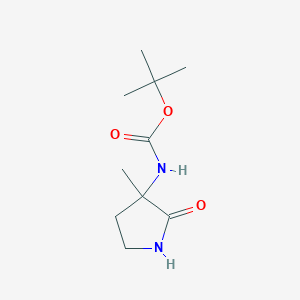

![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)
![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2544446.png)
